molecular formula C13H6Br2OS B3028929 2,7-Dibromo-9H-thioxanthen-9-one CAS No. 40102-86-1

2,7-Dibromo-9H-thioxanthen-9-one

Cat. No.: B3028929
CAS No.: 40102-86-1
M. Wt: 370.06 g/mol
InChI Key: MIGPGZSVGPGCCR-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C13H6Br2OS and its molecular weight is 370.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Scaffold in Medicinal Compounds

9H-Thioxanthen-9-ones, including derivatives like 2,7-Dibromo-9H-thioxanthene-9-one, are significant in medicinal chemistry. They serve as a common heterocyclic scaffold in biologically active and medicinally important compounds (Javaheri et al., 2016).

Sterically Overcrowded Ethylenes

The compound is part of the study in synthesizing and resolving sterically overcrowded ethylenes, which are important in developing thermally stable, optically active structures (Feringa et al., 1992).

Photophysical Properties in Solvents

Research has explored the spectral and photophysical properties of thioxanthone (9H-thioxanthen-9-one) in various solvents. This study aids in understanding the deactivation processes and interactions of thioxanthone in different chemical environments (Krystkowiak et al., 2006).

Visible Photoinitiators for Radical Polymerization

Thioxanthone derivatives are being developed as visible photoinitiators in radical polymerization, crucial in material science and industrial applications. This research provides insights into the photophysical mechanisms and efficiencies of these photoinitiators (Wu et al., 2014).

Antitumor Agents

Some 9H-thioxanthen-9-one derivatives, closely related to 2,7-Dibromo-9H-thioxanthene-9-one, have shown potential as antitumor agents. Their effectiveness against certain types of leukemia in mice highlights their medicinal relevance (Omar, 1997).

Molecular Structure and Vibrational Analysis

Studies on 9H-thioxanthen-9-one derivatives involve investigating their molecular structure and vibrational properties using various spectroscopic methods. This research aids in understanding the compound's chemical behavior at the molecular level (Mary et al., 2014).

Photosensitizers with Special Properties

Thioxanthone derivatives, including 2,7-Dibromo-9H-thioxanthene-9-one, are used to create photosensitizers with unique properties like water solubility and bathochromic shifts of absorption wavelengths. This application is significant in photochemistry and photophysics (Fischer, 1991).

Safety and Hazards

The safety data sheet (SDS) for 2,7-Dibromo-9H-thioxanthene-9-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .

Future Directions

While specific future directions for 2,7-Dibromo-9H-thioxanthene-9-one are not available, it’s worth noting that compounds like this one, with halogenated heterocyclic building blocks, are often used in the development of new materials, including small molecule semiconductors .

Biochemical Analysis

Biochemical Properties

2,7-Dibromo-9H-thioxanthen-9-one plays a crucial role in biochemical reactions, particularly in the field of photochemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating or accelerating chemical reactions. This compound’s interactions with biomolecules often involve the formation of transient excited states, which can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates. These interactions are essential for understanding the compound’s role in photodynamic therapy and other photochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to generate ROS can lead to oxidative stress, which in turn can activate signaling pathways such as the MAPK and NF-κB pathways. These pathways are involved in regulating cell proliferation, apoptosis, and inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its role as a photosensitizer, where it absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then interact with cellular components, leading to various biochemical effects. Additionally, this compound can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. This compound’s ability to induce changes in gene expression is also significant, as it can alter the transcriptional activity of various genes involved in cell survival, proliferation, and stress responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and oxygen. This degradation can lead to the formation of various byproducts, which may have different biochemical activities. Long-term exposure to this compound in in vivo studies has demonstrated its potential to cause chronic oxidative stress and other cellular changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as enhanced cellular responses to light and improved photodynamic therapy outcomes. At high doses, this compound can cause toxic or adverse effects, including severe oxidative stress, tissue damage, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Properties

IUPAC Name

2,7-dibromothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGPGZSVGPGCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.